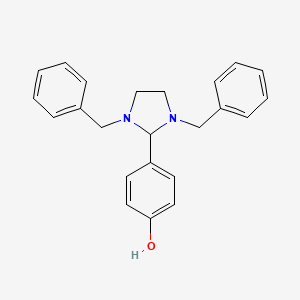![molecular formula C25H26N2O2 B11689797 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B11689797.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-metilbenzamida es un compuesto orgánico con una estructura compleja. Se caracteriza por la presencia de un grupo terc-butilo unido a una porción benzoílo, que a su vez está enlazado a un grupo amino y un anillo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-metilbenzamida típicamente involucra un proceso de múltiples pasos. Un método común incluye la acilación del ácido 4-terc-butilbenzoico con cloruro de tionilo para formar cloruro de 4-terc-butilbenzoílo. Este intermedio luego reacciona con 4-aminofenil-2-metilbenzamida en condiciones controladas para producir el producto final .
Métodos de Producción Industrial
En un entorno industrial, la producción de N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-metilbenzamida puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantizan un alto rendimiento y pureza del compuesto. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-metilbenzamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la posición bencílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El hidruro de litio y aluminio y el borohidruro de sodio son agentes reductores utilizados con frecuencia.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como hidróxido de sodio o terc-butóxido de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir derivados de la amina .
Aplicaciones Científicas De Investigación
N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-metilbenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica, incluidos sus efectos en los procesos celulares.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-metilbenzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas o enzimas, alterando su actividad y afectando las vías celulares. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-cloro-5-nitrobenzamida
- N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-metoxi-3-metilbenzamida
- N-{2-[4-(4-terc-butilbenzoil)-1-piperazinil]etil}-N’-(4-etoxifenil)etanediamida
Unicidad
N-{4-[(4-terc-butilbenzoil)amino]fenil}-2-metilbenzamida es único debido a sus características estructurales específicas, como el grupo terc-butilo y la porción benzoílo.
Propiedades
Fórmula molecular |
C25H26N2O2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H26N2O2/c1-17-7-5-6-8-22(17)24(29)27-21-15-13-20(14-16-21)26-23(28)18-9-11-19(12-10-18)25(2,3)4/h5-16H,1-4H3,(H,26,28)(H,27,29) |
Clave InChI |
XNLHWIAJHQFMPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![1,5-dimethyl-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11689725.png)


![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)
![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11689752.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)

![ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689783.png)
![N-(4-methoxyphenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11689790.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
